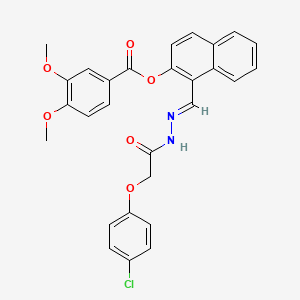![molecular formula C12H9NO2 B12010945 Dibenzo[b,e][1,4]dioxin-2-amine CAS No. 30578-70-2](/img/structure/B12010945.png)
Dibenzo[b,e][1,4]dioxin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,e][1,4]dioxin-2-amine: is a polycyclic heterocyclic organic compound with the molecular formula C12H9NO2 . It is a derivative of dibenzo-1,4-dioxin, where an amine group is attached to the second position of the dioxin ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,e][1,4]dioxin-2-amine typically involves the formation of the dioxin ring followed by the introduction of the amine group. One common method involves the use of electrophilic and/or nucleophilic aromatic substitution reactions. For example, starting materials such as 3,4-dichloroanisole and 2,3,6-trichlorophenol can be used to assemble the dibenzo[b,e][1,4]dioxin system .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of appropriate catalysts and solvents to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo[b,e][1,4]dioxin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the dioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halogens or nitro groups into the dioxin ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibenzo[b,e][1,4]dioxin-2-amine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic substitution reactions and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of dioxin-like compounds in biological systems .
Industry: These sensors can be used for the rapid and specific screening of environmental pollutants, including dioxins, which have serious implications for human health .
Wirkmechanismus
The mechanism of action of dibenzo[b,e][1,4]dioxin-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, influencing cellular pathways and processes. For example, it may interact with the aryl hydrocarbon receptor (AhR), which is known to mediate the toxic effects of dioxins . The binding of the compound to AhR can lead to the activation of various genes involved in xenobiotic metabolism and detoxification .
Vergleich Mit ähnlichen Verbindungen
Dibenzo-1,4-dioxin: The parent compound of dibenzo[b,e][1,4]dioxin-2-amine, lacking the amine group.
Polychlorinated dibenzodioxins (PCDDs): A group of dioxin-like compounds known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to the presence of the amine group, which can significantly alter its chemical reactivity and biological interactions compared to its parent compound and other dioxin-like compounds . This makes it a valuable compound for studying the effects of functional group modifications on the behavior of dioxins.
Eigenschaften
CAS-Nummer |
30578-70-2 |
|---|---|
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
dibenzo-p-dioxin-2-amine |
InChI |
InChI=1S/C12H9NO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,13H2 |
InChI-Schlüssel |
HEQHKDYXHRCKHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
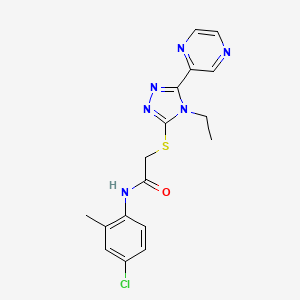
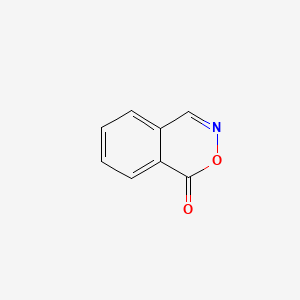

![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
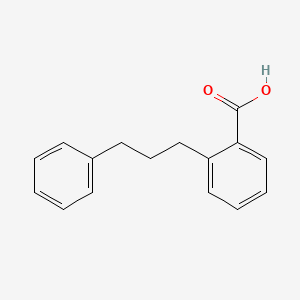

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
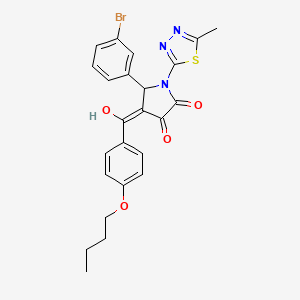
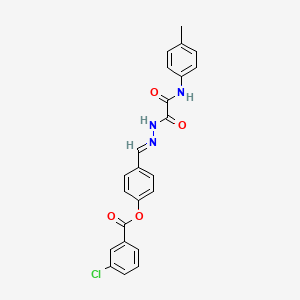
![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)

